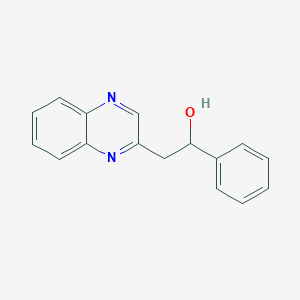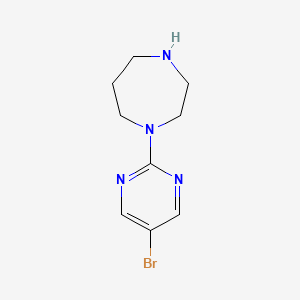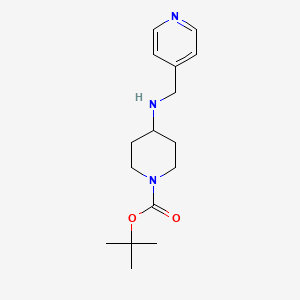
4-Bromo-3-chloropyridine
概要
説明
4-Bromo-3-chloropyridine is a heterocyclic organic compound with the molecular formula C5H3BrClN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by chlorine and bromine atoms, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-3-chloropyridine can be synthesized through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 3-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform .
Another method involves the direct chlorination of 4-bromopyridine using chlorine gas or a chlorinating agent like thionyl chloride. This reaction is usually carried out at elevated temperatures and may require a catalyst such as aluminum chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The halogenation reactions are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reagent concentration. The use of advanced catalytic systems and automated reactors enhances the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions
4-Bromo-3-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the formation of carbon-carbon bonds between this compound and boronic acids or esters.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to yield the corresponding pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Oxidation and Reduction: Pyridine N-oxides or reduced pyridine derivatives.
科学的研究の応用
4-Bromo-3-chloropyridine has numerous applications in scientific research:
作用機序
The mechanism of action of 4-Bromo-3-chloropyridine depends on its specific application. In biochemical studies, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of halogen atoms enhances its binding affinity and specificity towards target proteins .
In medicinal chemistry, the compound’s mechanism of action involves interactions with molecular targets such as receptors, ion channels, or enzymes. These interactions can modulate signaling pathways, leading to therapeutic effects in the treatment of diseases .
類似化合物との比較
Similar Compounds
3-Bromo-4-chloropyridine: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.
2-Bromo-3-chloropyridine: Another positional isomer with distinct chemical properties and uses.
4-Bromopyridine-3-carboxylic acid: Contains a carboxyl group, making it more versatile in synthetic applications.
Uniqueness
4-Bromo-3-chloropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
特性
IUPAC Name |
4-bromo-3-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXVUKYIBWZKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376580 | |
| Record name | 4-Bromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73583-41-2 | |
| Record name | 4-Bromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)






![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)





![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)
